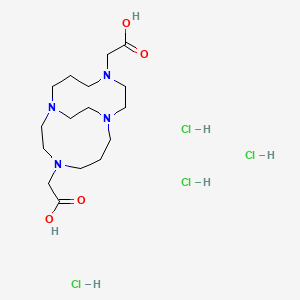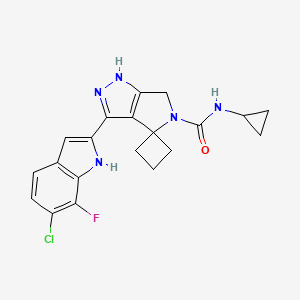
Pip5K1C-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pip5K1C-IN-2 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and cytoskeletal dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the context of viral infections and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pip5K1C-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pip5K1C-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pip5K1C-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PIP5K1C in various chemical processes.
Biology: Researchers utilize this compound to investigate cellular signaling pathways and the regulation of cytoskeletal dynamics.
Medicine: The compound has potential therapeutic applications in treating viral infections, such as SARS-CoV-2, by inhibiting viral entry into host cells. It is also explored for its anticancer properties.
Industry: this compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Pip5K1C-IN-2 exerts its effects by inhibiting the activity of PIP5K1C. This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to form phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes . By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cellular signaling, vesicle trafficking, and cytoskeletal dynamics. This inhibition can prevent viral entry into host cells and reduce cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UNI418: A dual inhibitor of PIP5K1C and PIKfyve, known for its antiviral properties against SARS-CoV-2.
Uniqueness
Pip5K1C-IN-2 is unique due to its specific inhibitory effects on PIP5K1C, making it a valuable tool for studying the enzyme’s role in cellular processes. Its potential therapeutic applications in viral infections and cancer further highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C20H19ClFN5O |
|---|---|
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
3-(6-chloro-7-fluoro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26) |
InChI-Schlüssel |
YTDADIAANXKICU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


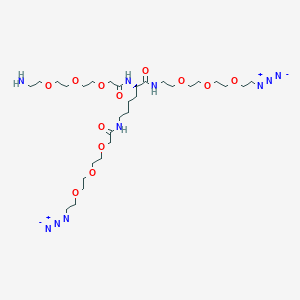
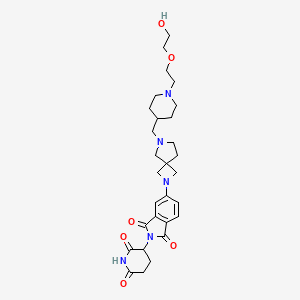
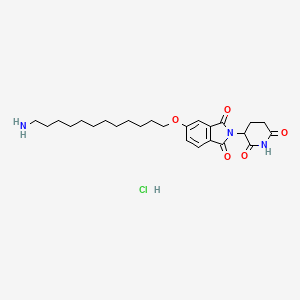

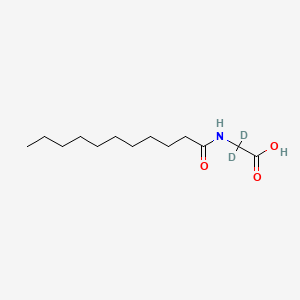
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

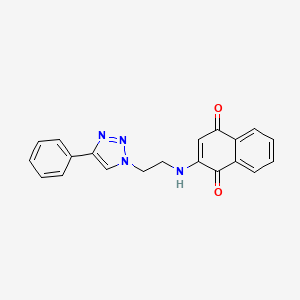
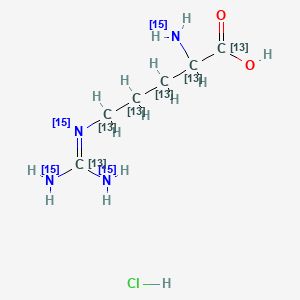
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
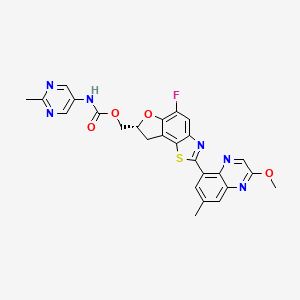
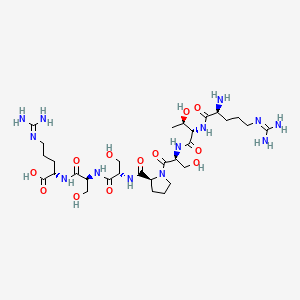
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
